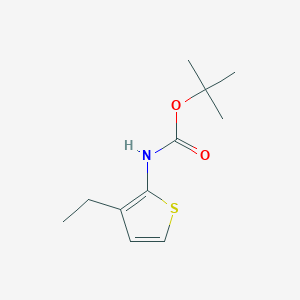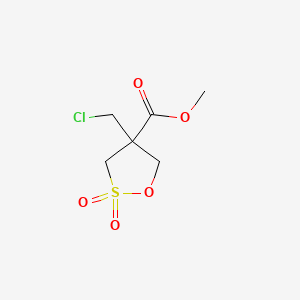
Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate is a complex organic compound with a unique structure that includes a chloromethyl group and a dioxo-oxathiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate typically involves the reaction of chloromethyl methyl ether with a suitable precursor under controlled conditions. One common method involves the use of dimethoxymethane and acetyl chloride in the presence of zinc bromide as a catalyst . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the oxathiolane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong nucleophiles, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce the compound.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxymethyl derivatives .
Aplicaciones Científicas De Investigación
Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their function . The dioxo-oxathiolane ring can participate in redox reactions, influencing cellular redox balance .
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl Methyl Ether: A simpler compound with similar reactivity but lacking the dioxo-oxathiolane ring.
Cycloalkanes: Compounds with similar ring structures but different functional groups and reactivity
Uniqueness
Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate is unique due to its combination of a chloromethyl group and a dioxo-oxathiolane ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H9ClO5S |
|---|---|
Peso molecular |
228.65 g/mol |
Nombre IUPAC |
methyl 4-(chloromethyl)-2,2-dioxooxathiolane-4-carboxylate |
InChI |
InChI=1S/C6H9ClO5S/c1-11-5(8)6(2-7)3-12-13(9,10)4-6/h2-4H2,1H3 |
Clave InChI |
MTSBWUOINTVGMF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(COS(=O)(=O)C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)
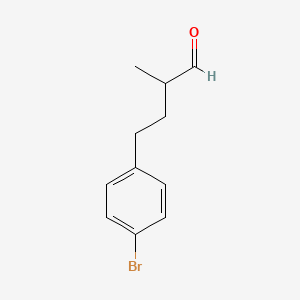
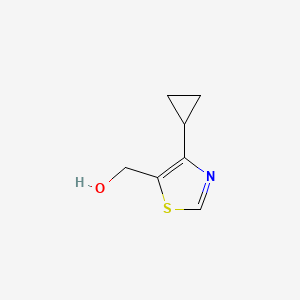
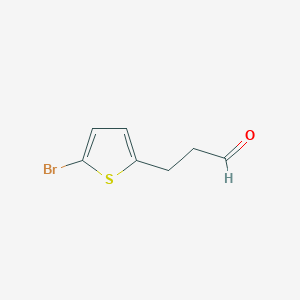
![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
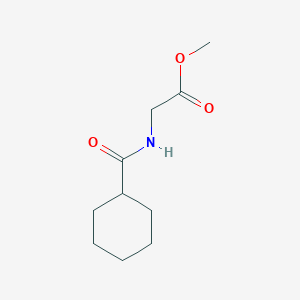
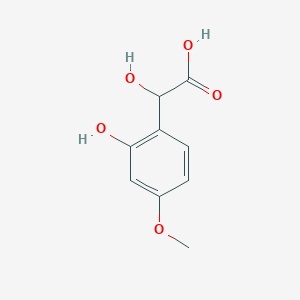
![1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride](/img/structure/B13580038.png)
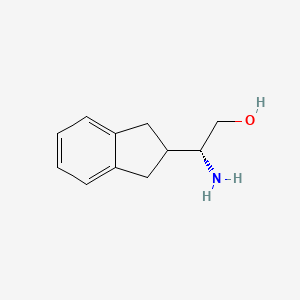
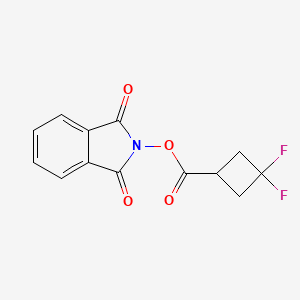
![rac-(1R,4R,5R)-4-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13580049.png)

